molecular formula C15H16ClN5O2S B4701429 N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4701429
M. Wt: 365.8 g/mol
InChI Key: VXUCEYRQYGVALK-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group attached to a pyrazole ring, which is further connected to another pyrazole ring substituted with an ethyl group and a sulfonamide group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2S/c1-2-20-11-14(8-18-20)24(22,23)19-13-7-17-21(10-13)9-12-5-3-4-6-15(12)16/h3-8,10-11,19H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUCEYRQYGVALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorobenzylation: The pyrazole ring is then subjected to chlorobenzylation using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-CHLOROBENZYL)IMIDAZOLE[1,2-a]QUINAZOLIN-5(4H)-ONE: A compound with a similar chlorobenzyl group but different core structure.

    4-(4-CHLOROBENZYL)PYRIDINE: Another compound with a chlorobenzyl group attached to a pyridine ring.

Uniqueness

N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its dual pyrazole rings and the presence of both chlorobenzyl and sulfonamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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